
2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,4-Difluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11F2N3. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .Scientific Research Applications
OLED Technology
A notable application of pyrimidine derivatives in scientific research is in the field of organic light-emitting diodes (OLEDs). The development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates demonstrates the role of pyrimidine derivatives in achieving high-performance OLEDs. Specifically, the use of 2-t-butyl-5-(pyridin-2-yl)pyrimidine and its variations in synthesizing heteroleptic Ir(III) metal complexes has led to significant advancements. These complexes exhibited high quantum yields and were instrumental in fabricating OLEDs with peak external quantum, luminance, and power efficiencies, as well as phosphorescent white OLEDs with stable pure-white emission. This research showcases the potential of pyrimidine derivatives in enhancing the efficiency and color quality of OLED displays (Chih‐Hao Chang et al., 2013).
Antimalarial Drug Development
In the realm of medicinal chemistry, pyrimidine derivatives have been explored for their potential in treating malaria. A study focusing on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a lead compound for preclinical development for malaria treatment and/or prevention. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, showcasing the therapeutic potential of pyrimidine derivatives in combating malaria (M. Chavchich et al., 2016).
Materials Science
In materials science, pyrimidine derivatives have been studied for their charge transfer properties. Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed to improve the intra-molecular charge transfer and reduce the HOMO–LUMO energy gap. These efforts resulted in derivatives that exhibited promising electron transfer properties, potentially outperforming commonly used materials in electronic devices. This highlights the importance of pyrimidine derivatives in developing efficient charge transfer materials for various applications (A. Irfan, 2014).
Antiviral Research
Further, pyrimidine derivatives have been identified as having notable antiviral properties. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated significant antiviral activity, marking a 4000-fold improvement in inhibitory effect against the measles virus. The mode of action for these compounds was determined to be through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This discovery opens new avenues for developing antiviral therapies targeting specific biochemical pathways (H. Munier-Lehmann et al., 2015).
Mechanism of Action
Future Directions
The future directions for “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is ongoing interest in the development of novel pyrimidine compounds with different biological profiles .
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFICSSZJRIUKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
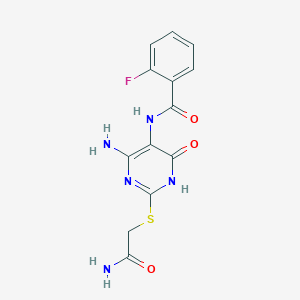
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
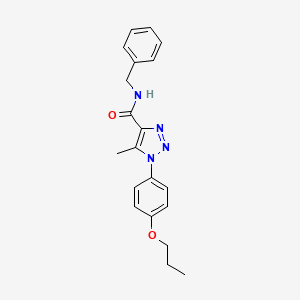
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
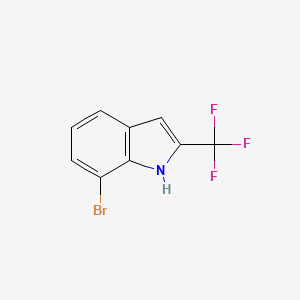
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
![4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2437538.png)
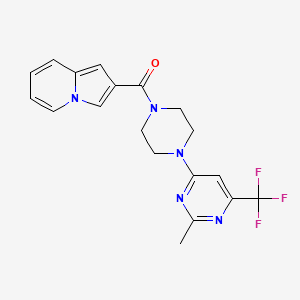
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide](/img/structure/B2437541.png)
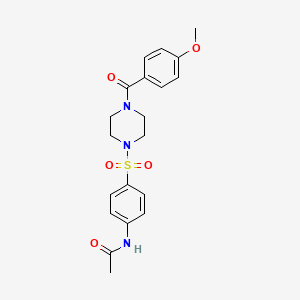
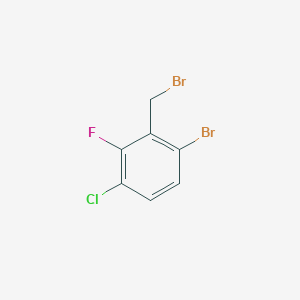
![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
